2-Cyano-2-hydroxy-4-methylpentanamide
Description
2-Cyano-2-hydroxy-4-methylpentanamide is a synthetic amide derivative characterized by a cyano (-CN) group at the 2-position, a hydroxyl (-OH) group adjacent to the cyano moiety, and a methyl branch at the 4-position of the pentanamide backbone. This structural configuration confers unique physicochemical properties, including polarity from the hydroxyl and cyano groups and moderate lipophilicity due to the methyl substituent.
Properties
CAS No. |
89852-05-1 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-cyano-2-hydroxy-4-methylpentanamide |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)3-7(11,4-8)6(9)10/h5,11H,3H2,1-2H3,(H2,9,10) |
InChI Key |
XNJXXFDUZWZWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#N)(C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-hydroxy-4-methylpentanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of an amine with a cyanoacetate under specific conditions to yield the desired cyanoacetamide derivative . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific amine and cyanoacetate used .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-hydroxy-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxylamine (NH₂OH) or hydrazine (N₂H₄) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Oximes or hydrazones.
Scientific Research Applications
2-Cyano-2-hydroxy-4-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyano-2-hydroxy-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules. The amide group can engage in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-cyano-2-hydroxy-4-methylpentanamide with structurally related compounds from published literature, focusing on molecular properties, synthesis yields, and functional group contributions.
Functional Group Variations
- 2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide Derivatives (): These compounds feature a 1,3-dioxoisoindolinyl group instead of the cyano-hydroxyl motif. For example, a derivative with a pyridin-2-yl sulfamoyl phenyl group (C24H23N5O5S) exhibits a molecular weight of 493.53 g/mol and a melting point of 83°C. The bulky dioxoisoindolinyl substituent enhances steric hindrance, reducing solubility in polar solvents compared to this compound. Yields for these derivatives range from 65–76%, suggesting moderate synthetic efficiency .
- N-Cyclohexyl-2-((2-Methoxyethyl)(pyridin-4-yl)amino)-4-methylpentanamide (II-2) (): This compound (C20H33N3O2) has a molecular weight of 347.49 g/mol and a higher melting point (115–116°C) due to the rigid pyridinyl amino group and cyclohexyl moiety. The methoxyethyl side chain increases hydrophilicity, but the absence of a hydroxyl group limits hydrogen-bonding capacity relative to this compound .
Backbone Modifications
- 2-Cyano-N-[(Methylamino)carbonyl]acetamide (): With a shorter acetamide backbone (C5H7N3O2, MW 157.13 g/mol), this compound lacks the 4-methylpentanamide structure but shares the cyano group. Its reduced molecular weight correlates with higher volatility and lower thermal stability compared to this compound. Toxicological data are sparse for both compounds, warranting caution in handling .
Sulfamoyl Phenyl Derivatives ():
However, their larger molecular weights (>450 g/mol) and complex substituents result in lower synthetic yields (58–65%) compared to simpler analogs like this compound .
Data Table: Key Properties of Compared Compounds
Research Implications
- Solubility and Bioactivity: The hydroxyl group in this compound likely improves aqueous solubility compared to sulfamoyl or dioxoisoindolinyl derivatives, which are more lipophilic .
- Synthetic Accessibility : Simpler backbones (e.g., acetamide derivatives) may offer higher synthetic yields but lack the structural complexity needed for targeted applications .
- Toxicity Profile : All compared compounds lack comprehensive toxicological data, emphasizing the need for further study .
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